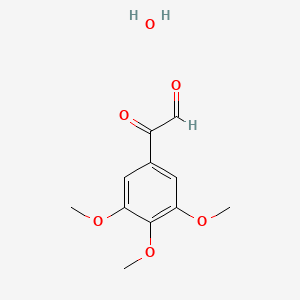

3,4,5-Trimethoxyphenylglyoxal hydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4,5-Trimethoxyphenylglyoxal hydrate is a chemical compound with the molecular formula C11H14O6 . It has a molecular weight of 242.23 g/mol . The IUPAC name for this compound is 2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde hydrate .

Molecular Structure Analysis

The InChI code for 3,4,5-Trimethoxyphenylglyoxal hydrate is 1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 . The SMILES representation is COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4,5-Trimethoxyphenylglyoxal hydrate include a melting point of 128-131°C and a boiling point of 135-140 °C (at 0.4 Torr). It has a density of 1.178±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Molecular Dynamics and Hydration Studies : The hydration dynamics of various zwitterionic analogues, including trimethylglycine, were studied through molecular dynamics simulations. This research has implications for protein stability and nonfouling interfaces (White & Jiang, 2011).

Polymer Chemistry and Water Uptake : Research on polythiophene derivatives with ethylene glycol-based side chains highlighted the importance of polymer crystallinity in water uptake and organic electrochemical transistors performance (Flagg et al., 2019).

Corrosion Inhibition : A study on spirocyclopropane derivatives, including 3-MPOD, demonstrated effective inhibition of mild steel corrosion in acidic solutions (Chafiq et al., 2020).

Organic Synthesis Techniques : Research into the synthesis of 3,4,5-Trimethoxyphenyllithium, a substructure in natural products, has shown effective methods for incorporation via carbon-carbon bond formation (Hoye & Kaese, 1982).

Bioactivity Investigations : Studies have been conducted on various compounds containing the 3,4,5-trimethoxyphenyl moiety, investigating their antimicrobial, antiproliferative, and anticonvulsant activities. This includes research on pyrazole derivatives and other organic compounds (Mohamed et al., 2006), (Jin et al., 2006).

Antioxidant Properties : Research on conjugated oligo-aromatic compounds bearing a 3,4,5-trimethoxy moiety has explored their antioxidant activities and their correlation with structural aspects (Kareem et al., 2016).

Lipid Bilayer Studies : The hydration and fluidity of lipid bilayers in different phases were analyzed using probes, revealing insights into the biophysical properties of these bilayers (M'Baye et al., 2008).

Mercuriation Processes : The mercuriation of 3,4,5-trimethoxybenzoic acid and synthesis of derivatives were investigated, providing insights into organometallic chemistry and molecular structure (Vicente et al., 1992).

Cholinesterase Inhibitory Activity : A study on 3,4,5-trimethoxycinnamates examined their ability to inhibit acetylcholinesterase and butyrylcholinesterase, highlighting their potential in medicinal chemistry (Kos et al., 2021).

Tubulin Polymerization Inhibition : Arylthioindoles with a 3,4,5-trimethoxyphenyl moiety were found to be potent tubulin polymerization inhibitors and effective against cancer cell growth (De Martino et al., 2006).

Safety and Hazards

Wirkmechanismus

Target of Action:

- 3,4,5-Trimethoxyphenylglyoxal hydrate (CAS Number: 858255-78-4) primarily targets specific cellular components or proteins. Unfortunately, detailed information about its specific targets is not readily available in the literature .

Action Environment:

Its potential therapeutic applications and environmental impact remain intriguing areas for investigation . 🌟

Eigenschaften

IUPAC Name |

2-oxo-2-(3,4,5-trimethoxyphenyl)acetaldehyde;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5.H2O/c1-14-9-4-7(8(13)6-12)5-10(15-2)11(9)16-3;/h4-6H,1-3H3;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNXCGXWGPPAKFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)C=O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662983 |

Source

|

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,5-Trimethoxyphenylglyoxal hydrate | |

CAS RN |

150114-69-5 |

Source

|

| Record name | Oxo(3,4,5-trimethoxyphenyl)acetaldehyde--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

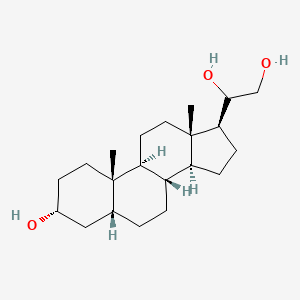

![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)

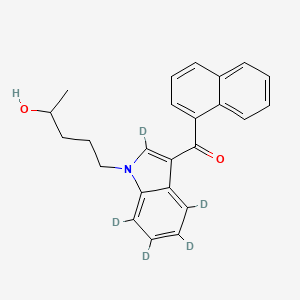

![[2-[(3R,5R,8R,9S,10S,13S,14S,17S)-3-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B584257.png)